molecular formula C27H27N3O2 B11431081 1-(3,4-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(3,4-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11431081
M. Wt: 425.5 g/mol
InChI Key: JLXNHVDPRMSQRE-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including:

  • Formation of the benzodiazole ring.
  • Attachment of the phenoxyethyl group.
  • Coupling with the dimethylphenyl group.
  • Formation of the pyrrolidinone ring.

Each step would require specific reagents and conditions, such as:

  • Catalysts (e.g., palladium or copper catalysts).
  • Solvents (e.g., dichloromethane, ethanol).
  • Temperature control (e.g., reflux conditions).

Industrial Production Methods

Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions to minimize by-products and maximize efficiency is crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or benzodiazole rings.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.

Biology

    Biological Assays: Studied for its interactions with enzymes or receptors.

Medicine

    Drug Development:

Industry

    Material Science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit a particular enzyme by binding to its active site.

    Receptor Modulation: It could act as an agonist or antagonist at a receptor, altering its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-DIMETHYLPHENYL)-4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
  • 1-(3,4-DIMETHYLPHENYL)-4-[1-(2-ETHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE

Uniqueness

  • The specific combination of substituents in 1-(3,4-DIMETHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE may confer unique biological activity or chemical properties, making it distinct from its analogs.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O2/c1-19-12-13-22(16-20(19)2)30-18-21(17-26(30)31)27-28-24-10-6-7-11-25(24)29(27)14-15-32-23-8-4-3-5-9-23/h3-13,16,21H,14-15,17-18H2,1-2H3

InChI Key

JLXNHVDPRMSQRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5)C

Origin of Product

United States

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